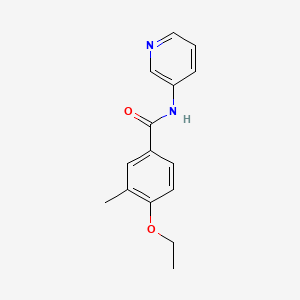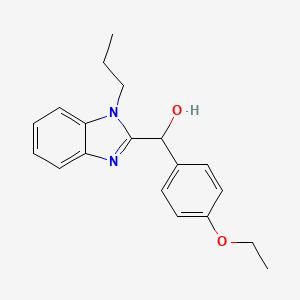
4-ethoxy-3-methyl-N-3-pyridinylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-methyl-N-3-pyridinylbenzamide, also known as EPM, is a compound that has gained increasing attention in the field of scientific research due to its potential therapeutic applications. EPM is a small molecule that belongs to the class of benzamide derivatives, which have been found to possess various biological activities.
Mecanismo De Acción
The mechanism of action of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to induce apoptosis, inhibit cell cycle progression, and reduce the expression of anti-apoptotic proteins. In inflammation, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to suppress the production of pro-inflammatory cytokines, reduce the infiltration of immune cells, and inhibit the activation of NF-κB. In neuroprotection, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to reduce oxidative stress, inflammation, and neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has several advantages as a research tool, including its small size, high solubility, and low toxicity. 4-ethoxy-3-methyl-N-3-pyridinylbenzamide can be easily synthesized in the laboratory, and its effects can be easily measured using various assays. However, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide also has some limitations, including its limited stability in aqueous solutions and its potential for non-specific binding to proteins.
Direcciones Futuras
There are several future directions for the research of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Another direction is to explore its mechanism of action in more detail, including the identification of its molecular targets and signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide for clinical use.
Métodos De Síntesis
The synthesis of 4-ethoxy-3-methyl-N-3-pyridinylbenzamide involves the reaction of 4-ethoxy-3-methylbenzoic acid with 3-aminopyridine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with ethyl chloroformate to yield 4-ethoxy-3-methyl-N-3-pyridinylbenzamide. The overall yield of the synthesis process is approximately 50%.
Aplicaciones Científicas De Investigación
4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of various diseases, and 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In neurological research, 4-ethoxy-3-methyl-N-3-pyridinylbenzamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
4-ethoxy-3-methyl-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-3-19-14-7-6-12(9-11(14)2)15(18)17-13-5-4-8-16-10-13/h4-10H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKPTSRSPPEFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4S)-4-(4-{[(2-methoxybenzoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5485784.png)
![N-[1-(hydroxymethyl)propyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5485791.png)
![3-(allylthio)-6-[4-(benzyloxy)phenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5485807.png)

![N-(2-phenoxyethyl)-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5485829.png)
![1-{1-[(2,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5485833.png)

![1'-[(1-methylcyclopropyl)carbonyl]-N-(pyridin-3-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5485843.png)
![N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5485849.png)
![8-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5485854.png)
![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-ethyl-3-piperidinecarboxamide](/img/structure/B5485856.png)

![5-methoxy-2-[3-(4-methylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B5485872.png)
![N-cyclopent-3-en-1-yl-5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-amine](/img/structure/B5485880.png)